molecular formula C20H24O7S B1683095 Tesaglitazar CAS No. 251565-85-2

Tesaglitazar

Cat. No.: B1683095
CAS No.: 251565-85-2
M. Wt: 408.5 g/mol
InChI Key: CXGTZJYQWSUFET-IBGZPJMESA-N
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Description

Tesaglitazar is a dual peroxisome proliferator-activated receptor agonist with affinity to both peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. It was proposed for the management of type 2 diabetes due to its ability to improve glucose and lipid metabolism. Despite its promising effects, the development of this compound was discontinued in 2006 due to concerns about its cardiac toxicity .

Mechanism of Action

Target of Action

Tesaglitazar is a dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonist . These receptors, PPARα and PPARγ, are the primary targets of this compound. They play crucial roles in regulating lipid metabolism and glucose homeostasis .

Mode of Action

This compound interacts with its targets, PPARα and PPARγ, by binding to these receptors. This binding action activates the receptors, leading to changes in gene expression that improve apolipoprotein levels in non-diabetic subjects with insulin resistance . This compound is more potent on PPARγ than on PPARα .

Biochemical Pathways

The activation of PPARα and PPARγ by this compound impacts several biochemical pathways. These include pathways involved in lipid metabolism and glucose homeostasis . The exact downstream effects of these pathways are complex and depend on a variety of factors, including the specific cell type and the presence of other signaling molecules.

Pharmacokinetics

The pharmacokinetics of this compound have been studied in healthy male subjects . The drug is rapidly absorbed, with maximum plasma concentration reached approximately 1 hour post-dose . The absolute bioavailability of this compound is approximately 100%, suggesting negligible first-pass metabolism . The mean plasma clearance is 0.16 l/h, and the volume of distribution at steady state is 9.1 liters . This compound is mainly metabolized before excretion, with most of the drug (91%) recovered in urine . Approximately 20% of the dose is recovered unchanged after either oral or intravenous administration, resulting in a renal clearance of 0.030 l/h .

Result of Action

The activation of PPARα and PPARγ by this compound leads to improved insulin resistance and both glucose and lipid abnormalities . Treatment with this compound has been shown to lower fasting plasma glucose, improve glucose tolerance, substantially reduce fasting and postload insulin levels, and markedly lower fasting triglycerides and improve lipid tolerance .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, a study has suggested that the cardiac toxicity of this compound is related to mitochondrial toxicity caused by a decrease in PPARγ coactivator 1-α (PPARGC1A, PGC1α) and sirtuin 1 (SIRT1) . The exact influence of environmental factors on the action, efficacy, and stability of this compound is complex and may depend on a variety of factors, including the specific physiological context and the presence of other signaling molecules .

Biochemical Analysis

Biochemical Properties

Tesaglitazar interacts with peroxisome proliferator-activated receptors alpha and gamma (PPARα and PPARγ), which are nuclear transcription factors . Upon ligand activation, these receptors heterodimerize with the 9-cis retinoic acid receptor (RXR) to promote target gene expression .

Cellular Effects

This compound has been shown to improve insulin resistance and both glucose and lipid abnormalities in rodent models of insulin resistance and diabetes . It has also been found to stimulate DNA synthesis mainly in subcutaneous interstitial mesenchymal cells .

Molecular Mechanism

The mechanism of action of this compound involves its role as a dual peroxisome proliferator-activated receptor alpha/gamma agonist . It improves apolipoprotein levels in non-diabetic subjects with insulin resistance . This compound lowers fasting plasma glucose, improves glucose tolerance, substantially reduces fasting and postload insulin levels, and markedly lowers fasting TG and improves lipid tolerance .

Temporal Effects in Laboratory Settings

In a 2-year carcinogenicity study in rats, this compound was administered at different doses for 2 weeks or 3 months . The increase in DNA synthesis was still significant at the end of the 12-week treatment at 10 μmol/kg, the dose producing fibrosarcoma .

Dosage Effects in Animal Models

In animal models, this compound has been shown to lower circulating triglyceride, glucose, and insulin levels with an estimated ED 25 of 0.07 μmol/kg . Poorly differentiated subcutaneous mesenchymal sarcomas occurred at the highest dose level of 10 μmol/kg in both sexes .

Metabolic Pathways

This compound is involved in the regulation of energy, lipid, and glucose metabolism through its activation of the peroxisome proliferator-activated receptors alpha and gamma (PPARα and PPARγ) .

Preparation Methods

The synthesis of tesaglitazar involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of reactions such as alkylation, esterification, and sulfonation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods would likely involve optimization of these steps to maximize efficiency and scalability .

Chemical Reactions Analysis

Tesaglitazar undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, modifying its properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Comparison with Similar Compounds

Tesaglitazar is unique in its dual activation of both peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. Similar compounds include:

Properties

IUPAC Name

(2S)-2-ethoxy-3-[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7S/c1-3-25-19(20(21)22)14-16-6-8-17(9-7-16)26-13-12-15-4-10-18(11-5-15)27-28(2,23)24/h4-11,19H,3,12-14H2,1-2H3,(H,21,22)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGTZJYQWSUFET-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H](CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048773
Record name Tesaglitazar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251565-85-2
Record name Tesaglitazar
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251565-85-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tesaglitazar [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tesaglitazar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06536
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Record name Tesaglitazar
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Record name Tesaglitazar
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Record name TESAGLITAZAR
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Synthesis routes and methods I

Procedure details

Lithium hydroxide hydrate (0.12 g; 2.82 mmole) dissolved in water (10 ml) was slowly added to a solution of 2-ethoxy-3-[4-(2-{4-methanesulfonyloxy-phenyl}ethoxy)phenyl]propanoic acid ethyl ester (1.12 g; 2.56 mmole) in tetrahydrofuran (30 ml). After stirring at room temperature for 3 hours, water (50 ml) was added and tetrahydrofuran was removed by evaporation in vacuo. The water residue was acidified with hydrochloric acid (2M) and extracted three times with ethyl acetate. The organic phase was dried (magnesium sulfate), filtered and the solvent was evaporated in vacuo to give 1 g (yield 96%) of 2-ethoxy-3-[4-(2-{4-methanesulfonyloxyphenyl}ethoxy)-phenyl]propanoic acid.
Name
Lithium hydroxide hydrate
Quantity
0.12 g
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reactant
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Quantity
10 mL
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2-ethoxy-3-[4-(2-{4-methanesulfonyloxy-phenyl}ethoxy)phenyl]propanoic acid ethyl ester
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1.12 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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